2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrido[3,2-d]pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might start with the condensation of 3-chloro-4-ethoxyaniline with a suitable pyrimidine derivative, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of substituted pyrido[3,2-d]pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, forming stable complexes that prevent substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities.
Pyrrolo[2,3-b]pyridine: A related compound with potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness
2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of the chloro and ethoxy groups, along with the amino functionality, allows for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
897360-81-5 |
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Molecular Formula |
C15H13ClN4O2 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-amino-6-(3-chloro-4-ethoxyphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-22-12-6-3-8(7-9(12)16)10-4-5-11-13(18-10)14(21)20-15(17)19-11/h3-7H,2H2,1H3,(H3,17,19,20,21) |
InChI Key |
DXVKNNLUJRRUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(NC3=O)N)Cl |
Origin of Product |
United States |
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